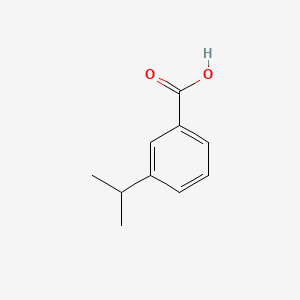

3-Isopropylbenzoic acid

描述

Contextualization within Benzoic Acid Chemistry

Benzoic acid and its derivatives are a class of aromatic compounds widely used in agriculture, health, and food industries. researchgate.net The reactivity and function of these molecules are largely determined by the nature and position of the substituents on the benzene (B151609) ring. researchgate.net In the case of 3-isopropylbenzoic acid, the presence of an isopropyl group at the meta-position is significant. The isopropyl group is electron-donating, which influences the compound's acidity and reactivity. vulcanchem.com

The acidity of benzoic acid derivatives is a key predictor of their reaction mechanisms. researchgate.net Generally, electron-donating groups tend to decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The structural arrangement of this compound, with its alkyl substituent, makes it a valuable model for studying the steric and electronic effects of such groups in chemical reactions like esterification and amide formation. atomfair.com Furthermore, its carboxylate functionality allows for its use in creating metal-organic frameworks (MOFs). atomfair.com

Academic Significance and Research Trajectories

The academic and industrial interest in this compound stems primarily from its role as a versatile building block in chemical synthesis. chembk.com Researchers utilize it as a key intermediate for producing fine chemicals, active pharmaceutical ingredients (APIs), and agrochemical agents for crop protection. atomfair.com Its utility in coupling reactions, esterification, and ligand design makes it a staple in synthetic organic chemistry. atomfair.com

Current research trajectories for this compound extend into several specialized fields:

Pharmaceutical and Medicinal Chemistry : It serves as a precursor in the synthesis of more complex molecules for drug discovery. chembk.comatomfair.com Research has also pointed to potential antibacterial properties, suggesting it may inhibit bacterial growth by disrupting cell membranes. biosynth.com

Materials Science : The compound's structure is valuable in the design of novel materials. It is employed in the development of liquid crystals and polymers. atomfair.com Its ability to act as an organic linker through its carboxylate group has led to its use in the construction of metal-organic frameworks (MOFs). atomfair.com

Other Industrial Applications : this compound is explored for its potential as a photoreceptor, which could lead to applications in treating certain eye diseases. biosynth.com It is also used as a solvent and as a catalyst or ligand in specific organic reactions. chembk.combiosynth.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5651-47-8 sigmaaldrich.com |

| Molecular Formula | C10H12O2 biosynth.com |

| Molecular Weight | 164.20 g/mol atomfair.com |

| Appearance | Colorless to light yellow crystal or crystalline powder chembk.com |

| Melting Point | 52-55 °C chembk.com |

| Solubility | Soluble in ethanol, ether, and chloroform; insoluble in water chembk.com |

| Purity | ≥98% atomfair.comsigmaaldrich.com |

| IUPAC Name | 3-propan-2-ylbenzoic acid atomfair.com |

| InChI Key | DLYVSJDCQZVKMD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

3-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVSJDCQZVKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205054 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-47-8 | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5651-47-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropylbenzoic Acid and Its Derivatives

Chemo-Enzymatic and Biocatalytic Routes

Harnessing the specificity and efficiency of biological systems, chemo-enzymatic and biocatalytic approaches offer sustainable and environmentally benign alternatives to traditional chemical synthesis. These methods often proceed under mild conditions, reducing energy consumption and byproduct formation.

Oxidation of 3-Isopropylbenzaldehyde (B1580556) and Analogues

The enzymatic oxidation of aldehydes to carboxylic acids is a well-established biocatalytic transformation. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze this oxidation using NAD(P)+ as a cofactor. The mechanism involves the conversion of an aldehyde, such as 3-isopropylbenzaldehyde, to the corresponding carboxylic acid, 3-isopropylbenzoic acid. Benzaldehyde (B42025) dehydrogenase from Pseudomonas putida (PpBADH), a member of the Class 3 ALDH family, is known to catalyze the conversion of benzaldehyde to benzoic acid and can be applied to substituted benzaldehydes. nih.gov The substrate specificity of these enzymes is a critical factor, with substitutions on the aromatic ring influencing the reaction rate. researchgate.net While direct studies on the enzymatic oxidation of 3-isopropylbenzaldehyde are not extensively detailed, the principles of benzaldehyde oxidation by ALDHs provide a strong foundation for this synthetic route.

Table 1: Key Enzymes in the Oxidation of Benzaldehydes

| Enzyme Family | Example Enzyme | Substrate Example | Product Example |

| Aldehyde Dehydrogenase (ALDH) | Benzaldehyde Dehydrogenase (PpBADH) | Benzaldehyde | Benzoic Acid |

Biotransformation Pathways of Related Terpenoids (e.g., α-Pinene, β-Pinene, Thymol)

Terpenoids, naturally abundant plant secondary metabolites, serve as versatile and low-cost starting materials for the biosynthesis of valuable aromatic compounds. Various microorganisms, including bacteria and fungi, have been shown to metabolize terpenes through diverse oxidative pathways, in some cases leading to the formation of isopropylbenzoic acid isomers. mdpi.com

The biotransformation of α-pinene by the bacterium Pseudomonas veronii ZW has been shown to produce 4-isopropylbenzoic acid as an important intermediate metabolite. researchgate.net Through mutagenesis, a mutant strain was developed that blocks the metabolic pathway at the 4-isopropylbenzoic acid step, allowing for its accumulation. researchgate.netresearchgate.net Similarly, Pseudomonas sp. strain PIN can metabolize both α- and β-pinene via p-menthene derivatives like limonene (B3431351) and p-cymene (B1678584), which can be further oxidized to the corresponding benzoic acid. researchgate.net Another novel method for synthesizing p-isopropylbenzoic acid starts with β-pinene, which is oxidized to nopinic acid, followed by acid-catalyzed ring-opening and dehydrogenation. google.com

Thymol (B1683141), a monoterpenoid phenol, can also be biotransformed by various microorganisms. Gram-positive bacteria of the genera Nocardia and Mycobacterium have been shown to oxidize thymol through two different pathways. nih.gov One pathway involves the hydroxylation of the methyl group followed by oxidation to 3-hydroxy-4-isopropylbenzoic acid, suggesting that the isopropyl group remains intact during this biotransformation. nih.gov Fungi such as Aspergillus niger are also capable of metabolizing thymol into various oxygenated derivatives. researchgate.netscielo.brscispace.com

Table 2: Microbial Biotransformation of Terpenoids to Isopropylbenzoic Acid Derivatives

| Terpenoid | Microorganism | Key Intermediate/Product |

| α-Pinene | Pseudomonas veronii ZW (mutant) | 4-Isopropylbenzoic acid |

| β-Pinene | (Multi-step chemical/biocatalytic) | p-Isopropylbenzoic acid |

| Thymol | Nocardia cyriacigeorgica, Mycobacterium neoaurum | 3-Hydroxy-4-isopropylbenzoic acid |

Ultrasonic-Assisted Oxidation of Benzyl (B1604629) Alcohol Precursors

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green technique to enhance reaction rates and yields. mdpi.comrsc.org Ultrasonic irradiation can promote the selective oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes and carboxylic acids. mdpi.comrsc.orgnih.gov The process often utilizes environmentally friendly oxidants like hydrogen peroxide. mdpi.com

The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) from the sonolysis of water, which then initiate the oxidation of the benzyl alcohol. digitellinc.com A patented method describes the synthesis of benzoic acid compounds by oxidizing benzyl alcohol compounds under ultrasonic assistance in the presence of an oxygen-containing atmosphere and a reaction accelerator like diethylene glycol dimethyl ether. google.com This method is applicable to substituted benzyl alcohols, suggesting a viable route for the synthesis of this compound from 3-isopropylbenzyl alcohol. Research on the oxidation of 4-isopropylbenzyl alcohol to 4-isopropylbenzoic acid using sonication has demonstrated high yields (98%) in a short reaction time. chemicalbook.com

Table 3: Ultrasonic-Assisted Oxidation of Benzyl Alcohol Derivatives

| Substrate | Oxidant | Catalyst/Accelerator | Product | Yield | Reference |

| Benzyl Alcohol | H₂O₂ | FeSO₄ | Benzaldehyde/Benzoic Acid | - | mdpi.com |

| 4-Isopropylbenzyl Alcohol | Air/O₂ | Diethylene glycol dimethyl ether | 4-Isopropylbenzoic acid | 98% | chemicalbook.com |

Targeted Chemical Synthesis Strategies

Traditional organic synthesis provides robust and scalable methods for the production of this compound. These strategies often involve the functionalization of readily available aromatic precursors.

Functionalization of Halogenated Benzenes via Isopropylation and Carbonation

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. libretexts.orglumenlearning.com This reaction can be adapted for the synthesis of this compound by starting with a halogenated benzene (B151609). The isopropylation of a suitable halobenzene, such as 3-bromobenzoic acid or 3-iodobenzoic acid, can be achieved using an isopropylating agent like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.netscielo.br

Following the introduction of the isopropyl group, the halogen can be converted to a carboxylic acid function via a Grignard reaction followed by carboxylation with carbon dioxide. This two-step process allows for the targeted synthesis of this compound from readily available starting materials.

Table 4: Key Steps in the Synthesis via Halogenated Benzenes

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Friedel-Crafts Alkylation | Halobenzene | Isopropyl Halide, Lewis Acid | Isopropylhalobenzene |

| 2 | Grignard Reaction & Carboxylation | Isopropylhalobenzene | Mg, CO₂, H₃O⁺ | This compound |

Hydrolysis and Oxidation of Benzoyl Chloride Derivatives

The hydrolysis of benzoyl chloride derivatives is a straightforward method for the preparation of the corresponding benzoic acids. asianpubs.orgnist.gov For the synthesis of this compound, the precursor 3-isopropylbenzoyl chloride would be required. The hydrolysis can be carried out by reacting the acyl chloride with water. stansacademy.comyoutube.com The reaction proceeds readily due to the high reactivity of the acyl chloride. asianpubs.org

The synthesis of the 3-isopropylbenzoyl chloride precursor can be achieved from this compound using reagents like thionyl chloride (SOCl₂) or from 3-isopropylbenzotrichloride. A catalytic process for preparing benzoyl chlorides from benzopolychloromethanes by reacting them with an organic carboxylic acid in the presence of a tin chloride catalyst has also been described. biosynth.com

Table 5: Synthesis via Benzoyl Chloride Derivatives

| Precursor | Reaction | Reagents | Product |

| 3-Isopropylbenzoyl chloride | Hydrolysis | H₂O | This compound |

| This compound | Acyl chloride formation | SOCl₂ | 3-Isopropylbenzoyl chloride |

Multi-step Synthetic Approaches to Structurally Complex Analogues

The synthesis of structurally complex analogues of this compound is often a multi-step endeavor, driven by the need to create molecules with specific biological activities. These synthetic sequences are designed to build upon the core benzoic acid scaffold, introducing diverse functional groups and ring systems.

One notable area of research involves the development of inhibitors for viral enzymes. For instance, complex derivatives of 3-(adenosylthio)benzoic acid have been synthesized as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an enzyme crucial for viral RNA translation. nih.gov The synthetic strategies for these analogues are intricate, often beginning with a protected adenosine (B11128) precursor. A key step involves the nucleophilic substitution reaction between a thiophenol derivative and a 5'-chloro-5'-deoxyadenosine (B559659) intermediate to form the crucial S-aryl-5'-thioadenosine core. nih.gov Further complexity is introduced through subsequent reactions, such as the Suzuki-Miyaura coupling, which is used to append additional aryl groups, creating biphenyl (B1667301) structures. nih.gov The final steps typically involve the hydrolysis of ester protecting groups to reveal the desired carboxylic acid. nih.gov This multi-step approach allows for the systematic exploration of the chemical space around the benzoic acid moiety to optimize inhibitory activity. nih.gov

Another significant application of multi-step synthesis is in the creation of potential therapeutics for neurodegenerative disorders like Alzheimer's disease. nih.gov Researchers have designed and synthesized novel series of compounds, such as methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives, to act as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs). nih.gov The synthesis of these complex molecules involves several distinct stages. For example, the preparation of tetrahydroisoquinolynyl-benzoic acid derivatives may start from a substituted benzoic acid which is then elaborated through a series of reactions to construct the heterocyclic tetrahydroisoquinoline ring system, followed by coupling reactions to introduce further diversity. nih.gov These multi-step pathways are essential for accessing novel chemical structures that can interact with multiple biological targets simultaneously. nih.gov

Table 1: Key Reactions in the Synthesis of Complex Analogues

| Reaction Type | Purpose | Example Application |

|---|---|---|

| Nucleophilic Substitution | Formation of thioether linkage | Synthesis of 3-(adenosylthio)benzoic acid derivatives nih.gov |

| Suzuki-Miyaura Coupling | Creation of bi-aryl structures | Elaboration of 3-(adenosylthio)benzoic acid analogues nih.gov |

| Heterocycle Formation | Construction of complex ring systems | Synthesis of tetrahydroisoquinolynyl-benzoic acid derivatives nih.gov |

Development of Novel Synthetic Pathways

The development of novel synthetic pathways for this compound and its isomers focuses on improving efficiency, reducing costs, and utilizing more sustainable starting materials.

A significant advancement involves the synthesis of isopropylbenzoic acids from readily available halogenated benzenes. rsc.org This method begins with the isopropylation of bromo- or iodo-benzene, which results in a mixture of mono-, di-, and tri-isopropyl halogenobenzenes. rsc.org After separating these intermediates through fractionation, the corresponding benzoic acids are obtained via carbonation, for example, by using a Grignard reaction followed by quenching with carbon dioxide. This approach is particularly advantageous because the resulting isopropylbenzoic acids have different acid strengths, which facilitates their separation by fractional precipitation from solutions of their salts. rsc.org This pathway offers a more direct and potentially more scalable route to various isopropylbenzoic acid isomers compared to some traditional methods. rsc.org

Another innovative approach, developed for the synthesis of the related p-isopropylbenzoic acid (cuminic acid), utilizes a renewable natural product, β-pinene, as the starting material. google.com This multi-step pathway represents a shift towards green chemistry. The synthesis proceeds through three main steps:

Oxidation: β-pinene is oxidized to yield nopinic acid. google.com

Ring-Opening: The nopinic acid undergoes an acid-catalyzed dehydration and ring-opening reaction to form dihydrocuminic acid. google.com

Dehydrogenation: Finally, catalytic dehydrogenation of dihydrocuminic acid yields p-isopropylbenzoic acid. google.com

This pathway is notable for its use of an inexpensive and abundant terpene from turpentine (B1165885), offering a sustainable alternative to petroleum-based feedstocks. google.com While developed for the para-isomer, the principles of using bio-renewable starting materials and novel reaction cascades are applicable to the broader development of synthetic routes for other isomers like this compound.

Table 2: Comparison of Novel Synthetic Pathways

| Pathway | Starting Material(s) | Key Steps | Advantages |

|---|---|---|---|

| From Halobenzenes rsc.org | Bromo- or Iodo-benzene, Isopropylating agent | Isopropylation, Fractionation, Carbonation | Direct route, facilitates isomer separation |

Mechanistic Investigations of 3 Isopropylbenzoic Acid Reactions

Aromatic Substitution Patterns and Reactivity Profiling

The reactivity of 3-isopropylbenzoic acid in electrophilic aromatic substitution (EAS) is governed by the interplay of the two substituent groups on the benzene (B151609) ring: the isopropyl group at position 3 and the carboxylic acid group at position 1. These groups exert competing electronic effects that influence both the rate of reaction and the regioselectivity of the substitution. wikipedia.orgsavemyexams.com

The isopropyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect (+I). cognitoedu.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. As an EDG, the isopropyl group is an ortho, para-director, meaning it activates the positions ortho (C2 and C4) and para (C6) to itself. cognitoedu.org

Conversely, the carboxylic acid group is a strong electron-withdrawing group (EWG) due to both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). This withdrawal of electron density deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to benzene. cognitoedu.orglibretexts.org The carboxylic acid functions as a meta-director, channeling incoming electrophiles to the position meta (C5) to itself. savemyexams.com

In this compound, the directing effects of the two groups are superimposed. The activating, ortho, para-directing isopropyl group at C3 enhances reactivity at C2, C4, and C6. The deactivating, meta-directing carboxyl group at C1 directs towards C5. The outcome of an electrophilic attack depends on the specific reaction conditions and the nature of the electrophile, but a general reactivity profile can be predicted:

Positions 2, 4, and 6: These positions are activated by the ortho, para-directing isopropyl group.

Position 4 (ortho to isopropyl, para to carboxyl): This position is strongly activated by the isopropyl group.

Position 6 (ortho to isopropyl, ortho to carboxyl): This position is activated by the isopropyl group but is sterically hindered by the adjacent carboxyl group.

Position 2 (para to isopropyl, ortho to carboxyl): This position is also activated by the isopropyl group but experiences steric hindrance from the adjacent carboxyl group.

| Position | Effect of Isopropyl Group (at C3) | Effect of Carboxyl Group (at C1) | Predicted Reactivity |

|---|---|---|---|

| 2 | Ortho (Activating) | Ortho (Deactivating) | Moderately Favorable (Steric Hindrance) |

| 4 | Ortho (Activating) | Para (Deactivating) | Most Favorable |

| 5 | Meta (Neutral) | Meta (Directing) | Less Favorable (Overall Ring Deactivation) |

| 6 | Para (Activating) | Ortho (Deactivating) | Favorable (Less Steric Hindrance than C2) |

Catalytic Transformations

The dearomative hydrogenation of benzoic acid and its derivatives, including this compound, to their corresponding cyclohexanecarboxylic acids is a challenging transformation due to the electron-deficient nature of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.gov Platinum supported on titanium dioxide (Pt/TiO₂) has emerged as a highly effective heterogeneous catalyst for this reaction under mild conditions. researchgate.net

The mechanism of hydrogenation over Pt/TiO₂ is strongly influenced by the metal-support interaction. This interaction creates electron-deficient platinum sites that exhibit a stronger interaction with the benzoic acid substrate compared to electron-rich Pt sites. nih.gov The proposed mechanism involves the following key steps:

Adsorption: The this compound molecule adsorbs onto the catalyst surface. DFT calculations for benzoic acid suggest that on partially reduced SnO₂ supports (which can be analogous to TiO₂), the adsorption mode switches from the aromatic ring to the acid carbonyl group. manchester.ac.uk This interaction with the carboxyl group is crucial for the selective hydrogenation of the ring. The electron-deficient Pt sites on TiO₂ facilitate a strong interaction with the carboxyl group. researchgate.net

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the platinum surface and dissociates into atomic hydrogen.

Hydrogenation of the Aromatic Ring: The dissociated hydrogen atoms are transferred to the aromatic ring of the adsorbed this compound in a stepwise manner. The dissociated hydrogen from the carboxyl group itself may also participate in the hydrogenation process, enhancing the catalyst's activity. nih.gov

Desorption: Once the aromatic ring is fully saturated, the resulting 3-isopropylcyclohexanecarboxylic acid desorbs from the catalyst surface.

The presence of the electron-donating isopropyl group on the aromatic ring may slightly reduce the activity of the catalyst for ring hydrogenation compared to unsubstituted benzoic acid. cabidigitallibrary.org However, the high efficiency of the Pt/TiO₂ system, with reported turnover frequencies (TOFs) an order of magnitude higher than previously reported results for benzoic acid, suggests it is robust for a wide range of substituted derivatives. nih.govresearchgate.net

Decarboxylative functionalization provides a powerful strategy to convert the ubiquitous carboxylic acid group into other valuable functional groups. For aromatic carboxylic acids like this compound, these transformations often proceed via the generation of an aryl radical intermediate. A prevalent mechanism for this is a copper-catalyzed process initiated by photoinduced ligand-to-metal charge transfer (LMCT). organic-chemistry.orgacs.org

General LMCT Mechanism:

Complex Formation: The carboxylate (formed in situ from this compound) coordinates with a Cu(II) salt to form a photoexcitable copper(II)-carboxylate complex.

Photoexcitation and LMCT: Upon irradiation with light (typically near-UV), the complex undergoes LMCT, where an electron is transferred from the carboxylate ligand to the Cu(II) center. This homolytic cleavage of the Cu-O bond generates a carboxyl radical and a Cu(I) species.

Decarboxylation: The highly unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form a 3-isopropylphenyl radical.

Functionalization: This aryl radical is then trapped in a subsequent step to install the new functional group. The specific pathway for this step depends on the desired transformation. nih.gov

Decarboxylative Fluorination: The generation of aryl fluorides from benzoic acids via decarboxylation has been a significant challenge. The LMCT-enabled radical decarboxylative carbometalation strategy provides a solution. thieme-connect.com Following the generation of the 3-isopropylphenyl radical, the mechanism can involve the formation of a high-valent arylcopper(III) fluoride (B91410) intermediate, which then undergoes reductive elimination to form the C-F bond. thieme-connect.comresearchgate.net

Decarboxylative Halogenation (Cl, Br, I): A unified strategy for the decarboxylative halogenation of aryl carboxylic acids utilizes the aryl radical generated via the Cu-LMCT mechanism. acs.orgosti.govresearchgate.net The functionalization pathways diverge depending on the halogen:

Bromination and Iodination: These reactions proceed via an atom transfer mechanism, where the 3-isopropylphenyl radical abstracts a halogen atom from a suitable source (e.g., N-iodosuccinimide). nih.govosti.gov

Chlorination: This transformation can be more challenging. The mechanism involves the capture of the aryl radical by a copper species to form an arylcopper intermediate, followed by C-Cl reductive elimination to yield the aryl chloride. organic-chemistry.orgacs.orgresearchgate.net

Decarboxylative Borylation: This reaction transforms the carboxylic acid into a valuable boronic ester. The mechanism follows the general LMCT pathway to generate the 3-isopropylphenyl radical. This radical is then trapped by a diboron (B99234) reagent (e.g., B₂pin₂). nih.gov Nickel-catalyzed methods have also been developed, which proceed through the formation of redox-active esters as intermediates or via decarbonylative pathways from acid fluorides. nih.govorganic-chemistry.org

| Functionalization | Key Reagents/Catalyst | General Mechanistic Step for Aryl Radical | Reference |

|---|---|---|---|

| Fluorination | Cu(II) salt, Light (LMCT), Fluoride source | Radical capture by Cu, reductive elimination | researchgate.net, thieme-connect.com |

| Chlorination | Cu(II) salt, Light (LMCT), Chloride source | Radical capture by Cu, reductive elimination | organic-chemistry.org, acs.org |

| Bromination | Cu(II) salt, Light (LMCT), Bromine source | Halogen atom transfer | osti.gov, nih.gov |

| Iodination | Cu(II) salt, Light (LMCT), Iodine source | Halogen atom transfer | osti.gov, nih.gov |

| Borylation | Cu(I)/Cu(II) salt, Light (LMCT), Diboron reagent | Trapping by diboron reagent | nih.gov |

Organotin compounds, particularly organotin(IV) carboxylates, are a well-established class of compounds with diverse applications. sysrevpharm.org The reaction of this compound with organotin compounds leads to the formation of organotin(IV) 3-isopropylbenzoates. The synthesis typically involves a condensation reaction between the carboxylic acid and an organotin oxide or hydroxide, or a salt metathesis reaction between the sodium salt of the acid and an organotin halide. sysrevpharm.orgorientjchem.org

The general types of compounds formed are R₃Sn(OOCR'), R₂Sn(OOCR')₂, and RSn(OOCR')₃, where R is an alkyl or aryl group (e.g., butyl, phenyl) and R'COO is the 3-isopropylbenzoate moiety. sysrevpharm.org

Coordination Chemistry: The structural chemistry of organotin(IV) carboxylates is highly varied and depends on the number and nature of the organic groups attached to the tin atom, as well as the physical state (solid or solution).

In Solution: In non-coordinating solvents, triorganotin(IV) carboxylates like tributyltin or triphenyltin (B1233371) 3-isopropylbenzoate typically exist as monomeric, four-coordinate tetrahedral structures. The carboxylate ligand coordinates to the tin atom in a monodentate fashion. sysrevpharm.orgresearchgate.net

In the Solid State: In the crystalline state, the structure is often different due to intermolecular interactions. Triorganotin(IV) carboxylates frequently form polymeric chain structures where the carboxylate group bridges adjacent tin centers. This bridging results in a five-coordinate, trigonal bipyramidal geometry around the tin atom. rsc.orgnih.gov Diorganotin(IV) dicarboxylates can exhibit even higher coordination numbers, adopting hexa-coordinate geometries. sysrevpharm.org

These organotin 3-isopropylbenzoates can serve as intermediates in organic synthesis. For instance, they can be used as sources of the 3-isopropylbenzoyl group in transesterification reactions or as catalysts.

Enzymatic and Microbial Degradation Mechanisms

The biodegradation of aromatic carboxylic acids is a key process in the carbon cycle, carried out by a wide array of microorganisms. While specific pathways for this compound are not extensively detailed, the degradation mechanism can be inferred from established pathways for benzoic acid and other alkyl-substituted aromatic acids. nih.govresearchgate.net Bacteria, particularly from genera such as Pseudomonas and Burkholderia, are known to be involved in the degradation of such compounds. nih.govresearchgate.net

The general microbial strategy for degrading aromatic compounds involves two main stages:

Upper Pathway: Modification of the peripheral substituent groups and hydroxylation of the aromatic ring to form central dihydroxy-aromatic intermediates, such as catechols or protocatechuates. unesp.br

Lower Pathway: Aromatic ring cleavage of these central intermediates by dioxygenase enzymes, followed by metabolism of the resulting aliphatic products into the tricarboxylic acid (TCA) cycle. researchgate.netunesp.br

For this compound, the biotransformation pathway is expected to begin with activation of the aromatic ring, followed by cleavage.

Proposed Degradation Pathway:

Initial Oxidation: The degradation is likely initiated by a dioxygenase enzyme that attacks the aromatic ring, incorporating two hydroxyl groups. For benzoic acid, this leads to the formation of 3,5-cyclohexadiene-1,2-diol-1-carboxylic acid, which is then dehydrogenated to form catechol. nih.gov A similar initial step for this compound would lead to an isopropyl-substituted catechol derivative.

Ring Cleavage: The resulting catechol intermediate is the substrate for ring-cleavage dioxygenases. The cleavage can occur in two primary ways:

ortho-cleavage (intradiol): The bond between the two hydroxyl-bearing carbons is cleaved by a catechol 1,2-dioxygenase, leading to cis,cis-muconic acid derivatives. researchgate.net

meta-cleavage (extradiol): The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, yielding a 2-hydroxymuconic semialdehyde derivative. researchgate.net

Metabolism of Intermediates: The linear products from ring cleavage are further metabolized through a series of enzymatic reactions (e.g., hydrolysis, oxidation) to yield central metabolites like pyruvate, acetyl-CoA, and succinate, which can enter the TCA cycle for complete mineralization to CO₂ and water. researchgate.net

Alternatively, degradation of the alkyl side chain can occur. Studies on other branched-chain aromatic alkanoic acids have shown that β-oxidation of the carboxyl side chain can be a key degradation step, though this is less direct for a benzoic acid. nih.gov It is also possible for microorganisms to hydroxylate the isopropyl group itself as an initial step. The specific pathway and metabolites produced will depend on the microbial species and the enzymatic machinery it possesses.

Genetic and Enzymatic Basis of Microbial Degradation

The microbial degradation of this compound is a complex biological process orchestrated by a series of specific genes and enzymes. While direct and extensive research on the degradation of this compound itself is limited, significant insights can be drawn from studies on structurally similar compounds, such as isopropylbenzene (cumene) and benzoic acid. The genetic and enzymatic machinery involved in the breakdown of these molecules provides a robust model for understanding the biodegradation of this compound.

Microbial catabolism of aromatic compounds typically involves a multi-step pathway that begins with the initial modification of the substituent groups and the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates. The genes encoding the enzymes for these pathways are often clustered together in operons, allowing for coordinated regulation and expression.

Key Genes and Enzymes in Related Degradation Pathways

The degradation of isopropylbenzene by various bacteria, such as Pseudomonas fluorescens, has been well-documented and involves a set of genes collectively known as the cum gene cluster. nih.gov Given the structural similarity, it is highly probable that a homologous set of genes and enzymes is responsible for the initial steps in the degradation of this compound.

The initial attack on the isopropyl group is likely catalyzed by a multi-component dioxygenase system, which introduces hydroxyl groups, making the molecule more susceptible to further degradation. Following the modification of the isopropyl group, the benzoic acid moiety is targeted. The degradation of benzoic acid is a well-understood process that can proceed through either an ortho or a meta cleavage pathway, each involving a distinct set of dioxygenase enzymes. nih.govresearchgate.net

Below are tables detailing the key genes and enzymes implicated in the degradation of isopropylbenzene and the subsequent cleavage of the aromatic ring, which serve as a model for the breakdown of this compound.

Table 1: Genes and Enzymes in the Isopropylbenzene (Cumene) Degradation Pathway

| Gene | Enzyme/Protein Component | Function |

| cumA1 | Isopropylbenzene dioxygenase (large subunit) | Catalyzes the initial dihydroxylation of the aromatic ring. |

| cumA2 | Isopropylbenzene dioxygenase (small subunit) | Part of the terminal dioxygenase complex. |

| cumA3 | Ferredoxin | Electron transfer protein for the dioxygenase. |

| cumA4 | Ferredoxin reductase | Transfers electrons from NADH to ferredoxin. |

| cumB | cis-2,3-dihydro-2,3-dihydroxy-isopropylbenzene dehydrogenase | Catalyzes the rearomatization of the diol intermediate. |

| cumC | 3-Isopropylcatechol (B48954) 2,3-dioxygenase | Catalyzes the meta-cleavage of the aromatic ring. |

| cumD | 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase | Hydrolyzes the ring cleavage product. |

| cumE | 2-hydroxypenta-2,4-dienoate hydratase | Involved in the further metabolism of the aliphatic intermediate. |

| cumF | 4-hydroxy-2-oxovalerate aldolase | Cleaves the aliphatic intermediate. |

| cumG | Acetaldehyde (B116499) dehydrogenase | Oxidizes acetaldehyde produced from the pathway. |

| cumH | Putative transporter | May be involved in the uptake of isopropylbenzene. |

Table 2: Key Dioxygenase Enzymes in Aromatic Ring Cleavage

| Enzyme | Cleavage Pathway | Function |

| Catechol 1,2-dioxygenase | ortho-cleavage | Cleaves the bond between the two hydroxyl-bearing carbons of catechol. |

| Catechol 2,3-dioxygenase | meta-cleavage | Cleaves the bond adjacent to one of the hydroxyl groups of catechol. |

| Protocatechuate 3,4-dioxygenase | ortho-cleavage | Cleaves protocatechuate, an intermediate in the degradation of many aromatic acids. |

Detailed Research Findings

Research on the degradation of cumene (B47948) by Pseudomonas fluorescens IP01 has led to the identification and characterization of the entire cum gene cluster, which spans cumA1A2A3A4BCEGFHD. nih.gov This comprehensive genetic analysis revealed the sequential action of the encoded enzymes in the complete mineralization of the isopropylbenzene molecule. The initial dioxygenase, a three-component enzyme system encoded by cumA1A2A3A4, is crucial for initiating the degradation process. nih.gov

Subsequent enzymatic reactions, including dehydrogenation and ring cleavage by 3-isopropylcatechol 2,3-dioxygenase (cumC), lead to the formation of aliphatic intermediates that are further processed by a series of hydrolases, hydratases, and aldolases. nih.gov The study of these genes and their products provides a detailed blueprint for the likely catabolic pathway of this compound.

Furthermore, studies on the biodegradation of benzoic acid in various Pseudomonas species have elucidated the genetic basis for both the ortho and meta cleavage pathways. nih.govresearchgate.net The choice of pathway is often dependent on the specific bacterial strain and the environmental conditions. The genes for these pathways, such as those encoding catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, are well-characterized and serve as important markers for assessing the bioremediation potential of microorganisms. nih.gov While the complete genetic and enzymatic pathway for this compound degradation awaits direct experimental confirmation, the existing body of research on related compounds provides a strong foundation for understanding its microbial metabolism.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropylbenzoic Acid Analogues

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the electronic and vibrational characteristics of molecules, as well as confirming their atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For 3-isopropylbenzoic acid, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm) due to their varied electronic environments. The methine proton of the isopropyl group gives rise to a septet, a result of coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group appear as a doublet further upfield. The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (δ 165-185 ppm). The aromatic carbons resonate in the δ 120-150 ppm range, with the carbon attached to the isopropyl group showing a distinct shift. The methine and methyl carbons of the isopropyl group have characteristic upfield shifts.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Carboxylic Acid (-COOH) | > 10 | broad singlet | - |

| Aromatic (Ar-H) | 7.3 - 8.1 | multiplet | - |

| Isopropyl (-CH) | 2.9 - 3.1 | septet | ~7.0 |

| Isopropyl (-CH₃) | 1.2 - 1.4 | doublet | ~7.0 |

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 167 - 173 |

| Aromatic (ipso-COOH) | 130 - 133 |

| Aromatic (ipso-CH) | 148 - 152 |

| Aromatic (Ar-C) | 127 - 131 |

| Isopropyl (-C H) | 33 - 35 |

| Isopropyl (-C H₃) | 23 - 25 |

¹¹⁹Sn NMR Spectroscopy: In analogues where this compound acts as a ligand for organotin(IV) moieties, ¹¹⁹Sn NMR spectroscopy becomes a crucial tool for characterizing the coordination environment around the tin atom. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the geometry of the tin center. For instance, in di- and triorganotin(IV) carboxylates, the carboxylate group can act as a monodentate or bidentate ligand, which significantly influences the ¹¹⁹Sn chemical shift.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can identify the characteristic vibrations of the carboxylic acid, the isopropyl group, and the substituted benzene (B151609) ring.

The IR spectrum of benzoic acid and its derivatives is dominated by a very broad absorption band for the O-H stretching of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region. docbrown.info The C=O stretching vibration of the carbonyl group gives a strong absorption band around 1680-1710 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations are also observable in the fingerprint region. The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1365-1385 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds provides information about the substitution pattern.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Broad, Strong |

| C=O stretch | 1680-1710 | Strong | |

| C-O stretch | 1210-1320 | Medium | |

| O-H bend | 920-950 | Broad, Medium | |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| C=C stretch | 1450-1600 | Medium-Strong | |

| Isopropyl Group | C-H stretch | 2850-2970 | Medium-Strong |

| C-H bend | 1365-1385 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for structural confirmation.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.20 g/mol ). The fragmentation of aromatic carboxylic acids often involves the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). pharmacy180.com A significant fragmentation pathway for this compound is expected to be the loss of a methyl group (-CH₃, M-15) from the isopropyl moiety to form a stable secondary benzylic cation. This would result in a prominent peak at m/z 149. Further fragmentation of the aromatic ring would also be observed.

While the direct mass spectrum for this compound is not provided in the search results, the fragmentation pattern of its isomer, 4-isopropylbenzoic acid, shows a base peak corresponding to the loss of the isopropyl group. nist.gov A similar fragmentation could be expected for the 3-isomer.

| Ion | m/z | Proposed Fragmentation Pathway |

| [C₁₀H₁₂O₂]⁺ | 164 | Molecular Ion (M⁺) |

| [C₁₀H₁₁O₂]⁺ | 163 | Loss of H radical |

| [C₉H₉O₂]⁺ | 149 | Loss of CH₃ radical from isopropyl group |

| [C₁₀H₁₂O]⁺ | 147 | Loss of OH radical |

| [C₇H₅O]⁺ | 105 | Loss of isopropyl and CO |

| [C₇H₇]⁺ | 91 | Tropylium ion, rearrangement and loss of COOH |

| [C₆H₅]⁺ | 77 | Loss of CO from [C₇H₅O]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The UV-Vis spectrum of benzoic acid in aqueous solution typically shows two main absorption bands, often referred to as the B-band and C-band. rsc.org The B-band, which is more intense, is observed around 230 nm, while the broader and less intense C-band appears around 274 nm. rsc.org These absorptions are attributed to π → π* transitions within the benzene ring and the carbonyl group.

The position and intensity of these bands can be influenced by the solvent polarity and pH. rsc.org For instance, in a more polar solvent, a bathochromic (red) or hypsochromic (blue) shift may be observed. Changes in pH will affect the ionization state of the carboxylic acid, leading to shifts in the absorption maxima. These spectral changes upon interaction with other molecules or metal ions can be utilized in binding studies to determine binding constants and stoichiometry.

| Electronic Transition | Typical λₘₐₓ (nm) | Solvent Dependency |

| B-band (π → π) | ~230 | Moderate |

| C-band (π → π) | ~270-280 | High |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for this compound was not found in the provided search results, the solid-state structures of benzoic acid and its derivatives are well-documented to be stabilized by a network of intermolecular interactions. mdpi.com The most prominent of these is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules, forming a centrosymmetric dimer. nih.gov This robust hydrogen-bonding motif is a common feature in the crystal structures of carboxylic acids.

Crystallographic Estimation of Enantioselectivity

The precise determination of enantioselectivity in chemical resolutions is paramount for the production of enantiopure compounds. While various analytical techniques can quantify enantiomeric excess, X-ray crystallography provides an unambiguous method for determining the absolute configuration of resolved enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent of a known absolute configuration. The subsequent crystallographic analysis of the preferentially crystallized diastereomer not only confirms its three-dimensional structure but also, by extension, the stereochemistry of the target molecule. This powerful technique offers definitive proof of the success of an enantioselective crystallization.

A notable example of this approach is the chiral resolution of racemic 2-phenylpropanoic acid, a structural analogue of this compound where the isopropyl group is replaced by a methyl group at the benzylic position, using (R)-1-phenylethylamine as the resolving agent. The formation of diastereomeric salts, (R)-1-phenylethylammonium (R)-2-phenylpropanoate and (R)-1-phenylethylammonium (S)-2-phenylpropanoate, allows for their separation based on differences in solubility.

Detailed crystallographic analysis of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (R)-2-phenylpropanoate, provides concrete evidence of the enantioselectivity of the resolution. The crystal structure reveals specific intermolecular interactions that stabilize this particular diastereomer, leading to its preferential crystallization.

The crystallographic data for the less soluble diastereomer, (R)-1-phenylethylammonium (R)-2-phenylpropanoate, is summarized in the table below. The determination of the crystal system and space group, along with the unit cell dimensions, allows for a complete structural elucidation. The Flack parameter, a critical value in chiral crystallography, being close to zero provides definitive confirmation of the absolute configuration of the crystallized enantiomer.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H21NO2 |

| Formula Weight | 271.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.543(2) |

| b (Å) | 6.123(1) |

| c (Å) | 15.432(3) |

| β (°) | 98.76(2) |

| Volume (Å3) | 798.1(3) |

| Z | 2 |

| Calculated Density (g/cm3) | 1.129 |

| Flack Parameter | 0.0(2) |

The research findings indicate that the preferential crystallization is driven by a network of hydrogen bonds and van der Waals interactions that are more favorable in the crystal lattice of the (R)-(R) diastereomer compared to the (R)-(S) diastereomer. This difference in lattice energy translates to a lower solubility and thus, its selective precipitation from the solution. The successful determination of the absolute configuration of the resolved 2-phenylpropanoic acid as (R) through X-ray crystallography of its diastereomeric salt with (R)-1-phenylethylamine serves as a powerful demonstration of how crystallographic methods can be employed to estimate and confirm the enantioselectivity of a resolution process for analogues of this compound.

Computational Chemistry and Theoretical Modeling of 3 Isopropylbenzoic Acid

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to describe the electronic structure of molecules, offering a balance between accuracy and computational cost. rsc.orgaps.org These calculations can elucidate the distribution of electrons within the 3-isopropylbenzoic acid molecule, which is crucial for determining its stability, reactivity, and spectroscopic properties. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron to a higher energy state. irjweb.comresearchgate.net Conversely, a large gap implies higher stability and lower chemical reactivity. irjweb.com For substituted benzoic acids, these calculations provide insight into how the isopropyl group influences the electronic properties of the aromatic ring and the carboxylic acid functional group. researchgate.net

From the calculated HOMO and LUMO energies, a suite of global reactivity descriptors can be derived to quantify the chemical behavior of this compound. rsc.orgscielo.org.mx These descriptors, rooted in conceptual DFT, provide a quantitative framework for predicting how the molecule will interact with other chemical species. scielo.org.mx

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions. irjweb.com

Electrophilicity Index (ω): Measures the ability of a molecule to act as an electrophile, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | E(HOMO) | - | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | Chemical reactivity and kinetic stability irjweb.com |

| Ionization Potential | I | -E(HOMO) | Energy to lose an electron |

| Electron Affinity | A | -E(LUMO) | Energy gained by acquiring an electron |

| Electronegativity | χ | (I+A)/2 | Electron-attracting tendency researchgate.net |

| Chemical Hardness | η | (I-A)/2 | Resistance to charge transfer researchgate.net |

| Chemical Softness | S | 1/(2η) | Propensity for chemical reaction researchgate.net |

| Electrophilicity Index | ω | μ²/2η | Electrophilic character researchgate.net |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine key thermodynamic and kinetic parameters. youtube.com

Thermodynamic data, such as the standard enthalpy of formation, provides insight into the stability of the molecule. For this compound, the experimental standard enthalpy of combustion (ΔcH°solid) has been determined to be -5170.1 ± 1.3 kJ/mol, leading to a standard enthalpy of formation (ΔfH°solid) of approximately -479.6 ± 1.9 kJ/mol. nist.gov

Theoretical studies can complement this by modeling specific reaction pathways, such as esterification or functional group transformations. unimi.it Kinetic analysis involves locating the transition state structure for a given reaction step and calculating the activation energy (the energy barrier that must be overcome). scielo.br This information is crucial for predicting reaction rates and understanding reaction mechanisms. For instance, modeling the thermal decomposition of substituted benzoic acids can help assess their thermal stability and potential hazards under various conditions. scielo.br

Molecular Dynamics and Simulation Studies

While quantum chemical calculations focus on the electronic properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. ucl.ac.ukunimi.it MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe dynamic processes like self-assembly, solvation, and conformational changes. ucl.ac.ukrsc.org

For this compound, MD simulations can be used to investigate its behavior in different solvents. ucl.ac.uk Studies on other substituted benzoic acids have shown that in apolar solvents, these molecules tend to form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. acs.org In solvents with a high propensity for accepting hydrogen bonds, the solvent molecules can interact directly with the carboxylic acid group, disrupting this self-association. acs.org MD simulations can reveal the preferred conformations of this compound in solution and the nature of its interactions with surrounding solvent molecules, which are critical factors in processes like crystallization. ucl.ac.uk

In Silico Approaches for Structure-Activity Relationship (SAR) and Target Prediction

In silico methods are vital in medicinal chemistry and drug discovery for predicting the biological activity of molecules and identifying their potential protein targets. Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological function. nih.gov For a series of benzoic acid derivatives, SAR analysis can reveal how different substituents, such as the isopropyl group at the meta-position, influence their interaction with a biological target. nih.gov The size, hydrophobicity, and electronic properties of the isopropyl group can affect binding affinity and specificity. nih.gov

Target prediction is an in silico process that uses computational algorithms to identify potential protein targets for a given small molecule. biorxiv.orgresearchgate.net These methods often work by comparing the structural and physicochemical features of the query molecule to a large database of known ligands with documented biological activities. researchgate.net For this compound, these tools could predict potential interactions with various enzymes or receptors. As an example of this approach on a closely related isomer, a machine learning model predicted that 4-isopropylbenzoic acid would not inhibit the cyclooxygenase-1 (Cox-1) enzyme, a finding that was subsequently confirmed experimentally. biorxiv.org This demonstrates the power of in silico models to guide experimental testing and uncover the biological potential of compounds.

Machine Learning Applications in Synthetic Pathway Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the field of chemical synthesis. mit.eduarxiv.org One of the most significant applications is in retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available precursors. engineering.org.cn

Biological and Pharmacological Research of 3 Isopropylbenzoic Acid and Its Derivatives

Antimicrobial Activity Mechanisms

The antimicrobial properties of benzoic acid and its derivatives are well-documented, with their efficacy often attributed to their chemical structure. However, specific research focusing solely on the antimicrobial mechanisms of 3-isopropylbenzoic acid is limited.

Antifungal Efficacy and Mode of Action (e.g., against Fusarium oxysporum)

Inhibition of Mycotoxin Production in Pathogenic Microorganisms

Mycotoxins, toxic secondary metabolites produced by fungi such as Aspergillus and Fusarium, pose significant threats to food safety and animal health. nih.govgrafiati.comfrontiersin.orgresearchgate.netmdpi.com Research has shown that certain benzoic acid derivatives can inhibit both the growth of mycotoxigenic fungi and the production of aflatoxins. nih.gov For instance, a study on various benzoic acid derivatives demonstrated that their effectiveness is critically related to their chemical structure, with methyl and ethyl benzoates being particularly effective. nih.gov

However, specific studies on the direct inhibitory effect of this compound on mycotoxin production are not extensively reported. The structural features of this compound suggest it might interfere with the enzymatic pathways responsible for mycotoxin biosynthesis, a mechanism observed with other phenolic acids. Yet, without dedicated research, its specific efficacy and mechanism in inhibiting mycotoxin production remain to be determined.

Anti-inflammatory Potential and Associated Molecular Targets

Investigations into the anti-inflammatory properties of benzoic acid derivatives have revealed potential therapeutic applications. While direct studies on this compound are scarce, research on structurally related compounds provides some insights. For example, 4-isopropylbenzoic acid has been noted for its potential anti-inflammatory properties. guidechem.com Furthermore, a study on isopropyl vanillate, a derivative of vanillic acid, demonstrated significant anti-inflammatory and antipyretic effects in mice. nih.gov The mechanism of action for this derivative was linked to the inhibition of cyclooxygenase-2 (COX-2) expression and a subsequent reduction in pro-inflammatory mediators like tumor necrosis factor-α and interleukin-6. nih.gov These findings suggest that the isopropyl moiety, in conjunction with a benzoic acid structure, may contribute to anti-inflammatory activity, potentially through the inhibition of the COX pathway. However, the specific molecular targets and the anti-inflammatory potential of this compound itself require direct investigation.

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes has been a subject of targeted research, with implications for various therapeutic areas.

Monoamine Oxidase A (MAO A) and Heat Shock Protein 90 (HSP90) Inhibition

A notable study in the development of dual inhibitors for glioblastoma treatment utilized a derivative of isopropylbenzoic acid. Specifically, 2,4-bis(benzyloxy)-5-isopropyl benzoic acid was used in the synthesis of compounds designed to inhibit both Monoamine Oxidase A (MAO A) and Heat Shock Protein 90 (HSP90). nih.gov MAO A is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors have been used as antidepressants. nih.gov HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer progression. researchgate.netnih.govnih.govnih.govmdpi.comresearchgate.net The synthesized dual-action compounds demonstrated inhibitory activity against both MAO A and HSP90, suggesting that the isopropyl-substituted benzoic acid scaffold can be a valuable component in the design of such inhibitors. nih.gov The study highlighted that compounds with the isopropylresorcinol (IPR) moiety at the 3-position and 4-position showed better MAO A inhibition than those with it at the 5-position. nih.gov

Interactive Data Table: MAO A Inhibition by Isopropylresorcinol Derivatives

| Compound | Position of IPR | MAO A Inhibition (IC50 in µM) |

| 3-a | 3 | Data not specified |

| 4-a | 4 | Potent inhibitor |

| 5-a | 5 | Less potent |

| 3-d | 3 | Potent inhibitor |

| 5-d | 5 | Potent inhibitor |

Data synthesized from the findings of the study on dual MAO A and HSP90 inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition Profiling

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.netasbmb.orgnih.govnih.govnih.govmdpi.comnih.gov Research into new carboxylic acid analogues has explored their potential as COX inhibitors. mdpi.comresearchgate.netnih.govnih.gov A series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activity. mdpi.comresearchgate.netnih.govnih.gov Several of these compounds, which contain an isopropylphenyl group, demonstrated potent inhibition of both COX-1 and COX-2 enzymes, with some showing IC50 values in the micromolar range. mdpi.comresearchgate.netnih.govnih.gov

Conversely, a study utilizing machine learning models to predict bioactivity used 4-isopropylbenzoic acid, an isomer of this compound, as a negative control in a COX-1 inhibition assay. researchgate.net In this experimental validation, 4-isopropylbenzoic acid did not show any significant inhibition of COX-1 activity. researchgate.net This finding suggests that the position of the isopropyl group on the benzoic acid ring is critical for its interaction with the COX enzyme active site. While derivatives containing an isopropylphenyl moiety have shown promise, the direct inhibitory activity of this compound on COX enzymes has not been specifically reported and warrants further investigation.

Interactive Data Table: COX Inhibition by (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| FM4 | Dominant | 0.74 |

| FM10 | Dominant | 0.69 |

| FM12 | Dominant | 0.18 |

Data from in vitro assays of carboxylic acid analogues. researchgate.netnih.gov

Systems-Level Biological Effects and Mechanism of Action Elucidation

There is a significant gap in the scientific literature concerning the systems-level biological effects of this compound. No substantive studies were identified that detail its interactions with biological systems, its pharmacokinetic profile, or its specific molecular targets. Consequently, there is no available information on its mechanism of action. Research on other benzoic acid derivatives suggests a wide range of biological activities, including antimicrobial and anti-inflammatory effects; however, it is not scientifically sound to extrapolate these findings to this compound without specific experimental evidence.

Development of Bioactive Derivatives for Medicinal Chemistry

The exploration of this compound as a scaffold for the development of bioactive derivatives in medicinal chemistry is an area that remains largely unexplored. While the principles of medicinal chemistry provide a framework for designing and synthesizing novel compounds, there is a lack of published research detailing the synthesis of derivatives from this compound and the subsequent evaluation of their structure-activity relationships (SAR).

A study on a dual inhibitor of discoidin domain receptors 1 and 2, which are potential targets for anti-inflammatory drugs, involved the synthesis of a complex molecule, 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide. However, it is important to note that this compound is a derivative of 4-isopropylbenzoic acid, not the 3-isopropyl isomer, highlighting the current focus of research on other structural isomers.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

3-Isopropylbenzoic acid serves as a versatile building block in the synthesis of more complex molecules due to the reactivity of its carboxylic acid group and the potential for substitution on the aromatic ring.

Precursor for Pharmaceuticals and Agrochemicals

This compound is utilized as an intermediate in the synthesis of various organic compounds, including those with potential applications in the pharmaceutical and agrochemical industries. While specific, commercially available drugs or pesticides derived directly from this compound are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. For instance, the isomeric 4-isopropylbenzoic acid is a known intermediate in the synthesis of the anti-diabetic drug Nateglinide. google.com This highlights the general utility of isopropylbenzoic acid isomers as precursors in the development of bioactive molecules. The synthesis of new triorganotin carboxylates from 4-isopropylbenzoic acid has also been reported, with investigations into their potential biological activities.

The reactivity of the carboxylic acid allows for the formation of a wide range of derivatives, making it a valuable starting material for creating libraries of compounds for biological screening. The isopropyl group can also influence the lipophilicity and metabolic stability of a final compound, which are important considerations in drug design.

Synthesis of Esters and Amides

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions, forming 3-isopropylbenzoate esters and 3-isopropylbenzamides, respectively. These reactions are fundamental in organic synthesis for creating a diverse array of compounds with various applications.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, leads to the formation of an ester. This reaction, known as Fischer esterification, is an equilibrium process. youtube.comlibretexts.org The general reaction is depicted below:

C₁₀H₁₂O₂ + R-OH ⇌ C₁₀H₁₁O₂R + H₂O (this compound + Alcohol ⇌ 3-Isopropylbenzoate Ester + Water)

The resulting esters often have characteristic fragrances and are used in various industries. The specific properties of the ester are dependent on the nature of the alcohol (R-OH) used.

Amidation: this compound can be converted to its corresponding amide by reaction with an amine. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orgyoutube.comkhanacademy.org Direct reaction with an amine is also possible under certain conditions. researchgate.net The general reaction is as follows:

C₁₀H₁₂O₂ + RNH₂ → C₁₀H₁₁ONHR + H₂O (this compound + Amine → N-substituted-3-isopropylbenzamide + Water)

Amide bonds are crucial in many biologically active molecules, including pharmaceuticals.

A summary of representative esterification and amidation reactions is provided in the table below.

| Reaction Type | Reactants | Catalyst/Reagent | Product |

| Esterification | This compound, Ethanol | Sulfuric Acid | Ethyl 3-isopropylbenzoate |

| Esterification | This compound, Methanol | Acid Catalyst | Methyl 3-isopropylbenzoate |

| Amidation | This compound, Ammonia | Heat | 3-Isopropylbenzamide |

| Amidation | This compound, Aniline | DCC | N-Phenyl-3-isopropylbenzamide |

Incorporation into Polymeric Systems

The structure of this compound allows for its incorporation into polymeric systems, either as a monomer or as a pendant group, to impart specific properties to the resulting material. The carboxylic acid group can be used for polymerization reactions, such as condensation polymerizations, to form polyesters or polyamides.

While specific examples of polymers synthesized directly from this compound are not widely reported, the principles of polymer chemistry suggest its potential utility. For instance, benzoic acid and its derivatives can be included in polymer structures to influence properties like thermal stability, solubility, and mechanical strength. acs.org The incorporation of aromatic structures can enhance the rigidity and thermal resistance of a polymer chain.

Furthermore, polymers containing carboxylic acid groups, such as poly(methacrylic acid), are known to form micelles and can have applications in drug delivery due to their pH-responsive nature. nih.gov Polymeric systems are also developed for the controlled release of various active molecules. nih.gov The presence of the isopropyl group could enhance the solubility of such polymers in organic solvents or influence their interaction with other molecules.

Catalytic Applications (e.g., Transesterification)

While this compound itself is not commonly cited as a catalyst for transesterification, the reaction is a key process in various industrial applications, notably in the production of biodiesel. nih.gov Transesterification involves the conversion of one ester to another by reaction with an alcohol. This process is typically catalyzed by acids or bases. jbiochemtech.com

Acid catalysts, such as sulfuric acid and hydrochloric acid, are effective for transesterification, particularly when the starting materials contain high levels of free fatty acids. mdpi.com As a carboxylic acid, this compound possesses acidic properties and could theoretically function as a weak acid catalyst in such reactions. However, stronger acids are generally preferred for higher reaction rates and efficiency. There is no significant body of research indicating the use of this compound as a primary catalyst for industrial transesterification processes.

Bioconjugation and Derivatization for Biochemical Research

The carboxylic acid group of this compound provides a reactive handle for bioconjugation and derivatization, enabling its use in various biochemical research applications.

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The carboxylic acid of this compound can be activated to react with nucleophilic groups on biomolecules, such as the amine groups of lysine (B10760008) residues in proteins, to form stable amide bonds. youtube.com This allows for the attachment of the 3-isopropylbenzoyl group to proteins, peptides, or other biomolecules. Such conjugation can be used to modify the properties of the biomolecule, for example, by increasing its hydrophobicity or by introducing a spectroscopic probe. While general methods for bioconjugation of carboxylic acids are well-established, specific applications involving this compound are not extensively detailed. johnshopkins.edu

Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical method. The carboxylic acid group of this compound can be derivatized to enhance its detection in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For example, esterification with a fluorogenic alcohol can produce a highly fluorescent derivative that can be detected with high sensitivity. nih.gov This is particularly useful for the analysis of carboxylic acids in complex biological samples. researchgate.net

The table below summarizes potential derivatization strategies for this compound.

| Analytical Technique | Derivatization Reagent | Purpose of Derivatization |

| HPLC-UV | Benzyl (B1604629) Bromide | Introduction of a UV-active chromophore for enhanced detection. |

| HPLC-Fluorescence | 4-Bromomethyl-7-methoxycoumarin | Attachment of a fluorescent tag for high-sensitivity detection. |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Conversion to a volatile trimethylsilyl (B98337) ester for GC analysis. |

Environmental and Industrial Research Perspectives

Microbial Degradation and Bioremediation Studies

Direct research on the microbial degradation of 3-isopropylbenzoic acid is limited in publicly available scientific literature. However, extensive studies on the closely related isomer, 4-isopropylbenzoic acid (p-cumic acid), derived from the microbial metabolism of p-cymene (B1678584), provide a strong predictive model for the potential bioremediation pathways of the 3-isomer.

Microorganisms, particularly bacteria from the genera Pseudomonas and Burkholderia, are well-documented for their ability to metabolize p-cymene and its derivatives. The degradation pathways typically proceed through aerobic mechanisms involving the stepwise oxidation of the alkyl side chains followed by the cleavage of the aromatic ring.

In strains like Pseudomonas putida, the degradation of p-cymene is initiated by the oxidation of the methyl group, which ultimately yields p-cumic acid (4-isopropylbenzoic acid). This is followed by a dioxygenase enzyme attacking the aromatic ring to form a dihydrodiol intermediate (2,3-dihydroxy-4-isopropylcyclohexa-4,6-dienoate). A dehydrogenase then re-aromatizes this intermediate to a dihydroxylated version of p-cumic acid, which subsequently undergoes ring cleavage, allowing the products to enter central metabolic cycles like the Krebs cycle.

Based on these well-established pathways for the 4-isomer, a hypothetical aerobic degradation pathway for this compound can be proposed. It would likely involve the following key steps:

Initial Dioxygenation: A dioxygenase enzyme would introduce two hydroxyl groups onto the aromatic ring adjacent to the carboxyl group.

Dehydrogenation: A dehydrogenase would convert the resulting dihydrodiol into a catechol-like derivative, 2,3-dihydroxy-3-isopropylbenzoic acid.

Ring Cleavage: A subsequent dioxygenase would cleave the aromatic ring of this dihydroxylated intermediate, breaking it down into smaller, aliphatic acids.

Central Metabolism: These smaller molecules would then be processed through common metabolic pathways such as the beta-oxidation pathway.